Sildenafil D8 citrate
Overview
Description
Sildenafil D8 citrate: is a deuterated form of sildenafil citrate, a well-known medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The deuterated version, this compound, incorporates deuterium atoms, which are isotopes of hydrogen, into the molecular structure. This modification can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life, making it an area of interest for pharmaceutical research and development.
Mechanism of Action
Target of Action
Sildenafil D8 citrate, also known as Sildenafil (citrate)-d8, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .
Mode of Action
this compound works by inhibiting the PDE5 enzyme . This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation . The increased levels of cGMP lead to smooth muscle relaxation, which enhances blood flow to the corpus cavernosum, facilitating an erection in response to sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide (NO)/cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP . Under normal circumstances, PDE5 breaks down cGMP. The inhibition of pde5 by this compound prevents this breakdown, leading to an accumulation of cgmp . This accumulation causes relaxation of the smooth muscles and dilation of the blood vessels in the penis, facilitating an erection .
Pharmacokinetics
this compound is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C9 . The drug is mainly eliminated as metabolites in the feces, accounting for approximately 80% of the orally taken dose . Clearance of this compound is decreased in patients with hepatic cirrhosis or severe renal impairment .
Result of Action
The primary molecular effect of this compound is the inhibition of the PDE5 enzyme , leading to an increase in cGMP levels . This results in the relaxation of smooth muscle and increased blood flow in the penis, facilitating an erection in response to sexual stimulation . At the cellular level, this compound can depress H2O2 generation, acting as a superoxide dismutase (SOD)-mimetic .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the drug’s absorption may decrease in patients who use drugs, such as proton pump inhibitors (PPIs), for gastroesophageal reflux disease . Furthermore, emerging research suggests that environmental pollution with sildenafil and its metabolites may have far-reaching effects on human health and development .
Biochemical Analysis
Biochemical Properties
Sildenafil D8 citrate acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . The molecular structure of this compound is similar to that of cGMP and acts as a competitive binding agent of PDE5 in the corpus cavernosum, resulting in more cGMP and increased penile response to sexual stimulation .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, several studies have suggested that this compound can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By controlling the enzyme, this compound helps to maintain an erection after the penis is stroked . It requires sexual arousal to work, and does not by itself cause or increase sexual arousal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, this compound long-term treatment decreased weight gain and arterial blood pressure, improved coronary vasodilation and reduced α 1- adrenoceptor-induced vasoconstriction in cafeteria diet group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, daily doses of this compound, within and far beyond the human therapeutic range, were given to dogs and rodents for up to 1 and 2 years, respectively .
Metabolic Pathways
This compound is involved in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway . It interacts with enzymes such as phosphodiesterase type 5 (PDE5) and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil D8 citrate involves several key steps:
Chlorosulfonation: The initial step involves the chlorosulfonation of a precursor compound to introduce sulfonyl chloride groups.
Sulfonamide Reaction: The sulfonyl chloride intermediate undergoes a reaction with an amine to form a sulfonamide.
Salification and Refining: The final step involves the salification of the sulfonamide with citric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorosulfonation and sulfonamide reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Formulation: The purified compound is then formulated into various dosage forms, such as tablets and capsules, for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Sildenafil D8 citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Sildenafil D8 citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuteration on drug metabolism and stability.
Biology: Researchers use it to investigate its effects on cellular signaling pathways and enzyme inhibition.
Medicine: It is studied for its potential therapeutic benefits in treating conditions like erectile dysfunction and pulmonary arterial hypertension.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Tadalafil: Another PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, it is used for erectile dysfunction and has a similar mechanism of action.
Avanafil: A newer PDE5 inhibitor with a faster onset of action.
Properties
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i10D2,11D2,12D2,13D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYFTQMQPDXOT-ZQAWUFKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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